molecular formula C11H10F3NO B13484002 1-Benzoyl-2-(trifluoromethyl)azetidine

1-Benzoyl-2-(trifluoromethyl)azetidine

Cat. No.: B13484002
M. Wt: 229.20 g/mol
InChI Key: NTPDIXOVFCZFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoyl-2-(trifluoromethyl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring with a benzoyl group and a trifluoromethyl group attached. Azetidines are known for their strained ring structure, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzoyl-2-(trifluoromethyl)azetidine typically involves multiple steps. One common method starts with ethyl 4,4,4-trifluoroacetoacetate, which undergoes imination, hydride reduction, chlorination, and base-induced ring closure to form the azetidine ring . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-2-(trifluoromethyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-Benzoyl-2-(trifluoromethyl)azetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzoyl-2-(trifluoromethyl)azetidine involves its interaction with molecular targets through its functional groups. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These interactions influence the compound’s binding affinity and specificity towards biological receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzoyl-2-(trifluoromethyl)azetidine stands out due to its specific combination of the benzoyl and trifluoromethyl groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over molecular interactions and stability under various conditions.

Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

phenyl-[2-(trifluoromethyl)azetidin-1-yl]methanone

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)9-6-7-15(9)10(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

NTPDIXOVFCZFMY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1C(F)(F)F)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.